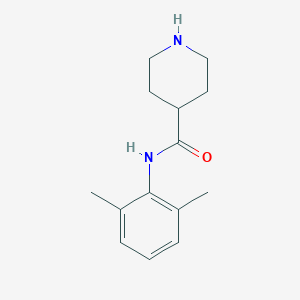

N-(2,6-Dimethylphenyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,6-Dimethylphenyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C14H20N2O. It is known for its applications in the pharmaceutical industry, particularly as an impurity in the synthesis of local anesthetics like ropivacaine and bupivacaine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Method 1: In a three-neck flask, 2-piperidinecarboxylic acid is dissolved in toluene and hydrochloric acid gas is bubbled through the solution at room temperature for one hour. The mixture is then heated to 55°C, and a toluene solution of bis(trichloromethyl) carbonate is added dropwise over two hours. The reaction is maintained at 55-60°C for five hours. Subsequently, a toluene solution of 2,6-dimethylaniline is added dropwise and the reaction is continued for two hours. The mixture is filtered, and the solid is washed with toluene. The filtrate is dissolved in water, adjusted to pH 4.5-5.5 with 20% sodium hydroxide, and extracted with toluene. The organic phase is recovered, and the aqueous phase is adjusted to pH 11-12, followed by toluene extraction.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: N-alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a reference material in analytical chemistry for method development and quality control . Biology: It serves as a metabolite in the study of local anesthetics, aiding in understanding their metabolic pathways . Medicine: It is an impurity in the synthesis of local anesthetics like ropivacaine and bupivacaine, which are used for nerve block, epidural, and spinal anesthesia . Industry: The compound is used in the pharmaceutical industry for the synthesis and quality control of anesthetic drugs .

Wirkmechanismus

The compound itself does not have a direct mechanism of action as it is primarily an impurity or intermediate in the synthesis of other active pharmaceutical ingredients. its derivatives, such as ropivacaine and bupivacaine, act by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses, thereby providing local anesthesia .

Vergleich Mit ähnlichen Verbindungen

Bupivacaine: A long-acting amide-type local anesthetic used for nerve block, epidural, and spinal anesthesia.

Mepivacaine: Another amide-type local anesthetic with a shorter duration of action compared to bupivacaine and ropivacaine.

Uniqueness: N-(2,6-Dimethylphenyl)piperidine-4-carboxamide is unique in its role as an impurity and intermediate in the synthesis of these anesthetics, providing insight into their metabolic pathways and aiding in the development of analytical methods for quality control .

Biologische Aktivität

N-(2,6-Dimethylphenyl)piperidine-4-carboxamide, often referred to in the context of local anesthetics such as ropivacaine, has garnered attention for its diverse biological activities. This compound exhibits significant pharmacological properties, particularly in pain management and potential therapeutic applications in various medical fields. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : The compound consists of a piperidine ring substituted with a 2,6-dimethylphenyl group and a carboxamide functional group.

- CAS Number : 109403-19-2

- Synonyms : Ropivacaine Impurity 23

This compound primarily acts as a local anesthetic. Its mechanism involves:

- Ion Channel Blockade : The compound inhibits sodium and potassium ion channels in nerve cells, preventing the generation and conduction of nerve impulses. This results in localized loss of sensation, making it effective for surgical procedures.

Biochemical Pathways

The blockade of ion channels disrupts normal ionic flow across neuronal membranes, leading to:

- Loss of Sensation : The order in which sensory modalities are lost typically follows pain, temperature, touch, proprioception, and muscle tone.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by various factors:

- Route of Administration : The systemic concentration varies based on the method used (e.g., injection vs. topical application).

- Patient Factors : Individual physiological conditions such as blood flow at the site of administration affect drug absorption and efficacy.

Pain Management

This compound is primarily recognized for its role in pain relief:

- Local Anesthetic Properties : It is used in clinical settings to manage postoperative pain effectively. Studies indicate that it provides longer-lasting analgesia compared to other local anesthetics like bupivacaine .

Neuropharmacological Effects

Research has demonstrated that this compound may influence neurotransmitter levels:

- GABA Modulation : Certain derivatives have been shown to increase gamma-aminobutyric acid (GABA) levels significantly while inhibiting GABA transaminase activity both in vitro and ex vivo .

Research Findings

Recent studies highlight various aspects of the biological activity of this compound:

Case Studies

-

Clinical Application in Surgery :

- A study involving patients undergoing orthopedic surgery found that this compound provided effective postoperative analgesia with minimal side effects compared to traditional local anesthetics.

- Neuropharmacological Investigations :

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-4-3-5-11(2)13(10)16-14(17)12-6-8-15-9-7-12/h3-5,12,15H,6-9H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJCNCBMIMIGAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.